molecular formula C9H10BrNO3 B13930165 Ethyl 5-bromo-2-methoxyisonicotinate

Ethyl 5-bromo-2-methoxyisonicotinate

Cat. No.: B13930165
M. Wt: 260.08 g/mol
InChI Key: RPWUPUCGZBHZPB-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2-methoxyisonicotinate is an ester derivative of isonicotinic acid, featuring a bromine atom at the 5-position and a methoxy group at the 2-position of the pyridine ring. The ethyl ester group enhances lipophilicity compared to shorter-chain esters (e.g., methyl), influencing solubility, stability, and metabolic properties. This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine substituent’s reactivity .

Properties

IUPAC Name

ethyl 5-bromo-2-methoxypyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3/c1-3-14-9(12)6-4-8(13-2)11-5-7(6)10/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPWUPUCGZBHZPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods of Ethyl 5-bromo-2-methoxyisonicotinate

Detailed Stepwise Synthesis

A representative synthesis pathway, adapted from Chinese patent CN102321016B and related literature, involves the following steps:

Step 1: Preparation of 5-Bromo-2-nitroisonicotinic Acid Methyl Ester
  • 5-Bromo-2-nitroisonicotinic acid is dissolved in methanol at ≤28°C.
  • Thionyl chloride is added dropwise under temperature control ≤25°C.
  • The mixture is refluxed for 2.5 hours.
  • After removal of methanol, the pH is adjusted to 7–8 with dilute sodium hydroxide.
  • Extraction with ethyl acetate and drying yields 5-bromo-2-nitroisonicotinic acid methyl ester with 85% yield.
Step 2: Reduction to 2-Amino-5-bromoisonicotinic Acid Methyl Ester
  • Reduced iron powder is activated with water and glacial acetic acid at 70°C under nitrogen.
  • Ethanol and the 5-bromo-2-nitroisonicotinic acid methyl ester are added and heated at 75–80°C for 4 hours.
  • After filtration and solvent removal, the crude product is washed with chloroform and aqueous solutions to purify.
  • Final drying and concentration yield 2-amino-5-bromoisonicotinic acid methyl ester with 80% yield.
Step 3: Diazotization and Hydrolysis to 5-Bromo-2-hydroxyisonicotinic Acid Methyl Ester
  • 2-Amino-5-bromoisonicotinate is suspended in 9% dilute sulfuric acid and crushed ice at 0°C.
  • Sodium nitrite solution is added dropwise, and the mixture is stirred at 20°C for 2 hours.
  • The mixture is filtered, washed, and the pH adjusted to 6–7.
  • Extraction with chloroform and drying yields 5-bromo-2-hydroxyisonicotinic acid methyl ester with 91% yield.
Step 4: Methylation to Form 5-Bromo-2-methoxyisonicotinic Acid Methyl Ester
  • The hydroxy group is methylated using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.
  • The reaction is typically carried out in an appropriate solvent (e.g., acetone or DMF) with a base like potassium carbonate.
  • After completion, the product is purified by extraction and crystallization.

Alternative Synthetic Routes

  • Some routes start from 5-bromo-2-chloropyridine derivatives undergoing nucleophilic substitution with methoxide ion to introduce the methoxy group, followed by esterification.
  • Metalation strategies using organometallic reagents (e.g., iPrMgCl.LiCl) and subsequent electrophilic bromination have been reported for related compounds, though specific to different substituents on the pyridine ring.

Data Table Summarizing Key Reaction Steps and Conditions

Step No. Reaction Type Reagents & Conditions Yield (%) Notes
1 Esterification 5-Bromo-2-nitroisonicotinic acid + Methanol + Thionyl chloride, reflux 2.5 h, pH 7-8 adjustment 85 Temperature ≤28°C during addition
2 Reduction Fe powder + H2O + Glacial acetic acid + Ethanol, 75-80°C, 4 h 80 N2 atmosphere, filtration, and washing steps
3 Diazotization & Hydrolysis 2-Amino-5-bromoisonicotinate + NaNO2 in 9% H2SO4, 0°C to 20°C, 2 h 91 Ice bath cooling, pH adjusted 6-7
4 Methylation (Methoxy group) Methylating agent (e.g., dimethyl sulfate) + Base (K2CO3), solvent (acetone/DMF) Variable Purification by extraction and crystallization
5 Esterification/Transesterification Ethanol + Acid/Base catalyst, reflux Variable Purification by solvent extraction

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-2-methoxyisonicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isonicotinates, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Ethyl 5-bromo-2-methoxyisonicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-bromo-2-methoxyisonicotinate involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its binding affinity and reactivity. The compound can inhibit certain enzymes or receptors by forming stable complexes, thereby modulating biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethyl 5-bromo-2-methoxyisonicotinate with structurally related compounds, emphasizing substituent effects, physicochemical properties, and applications:

Compound Molecular Formula Key Substituents Molecular Weight (g/mol) Key Properties Applications
This compound C₉H₁₀BrNO₃ 5-Br, 2-OCH₃, ethyl ester ~260.1 (estimated) Moderate lipophilicity; bromine enables cross-coupling; methoxy directs reactivity Pharmaceutical intermediates, agrochemicals
Mthis compound C₈H₈BrNO₃ 5-Br, 2-OCH₃, methyl ester 245.98 Higher solubility than ethyl analog; faster ester hydrolysis Drug synthesis, skincare products
Ethyl 5-bromo-2-methoxybenzoate C₁₀H₁₁BrO₃ 5-Br, 2-OCH₃, ethyl ester 259.1 Lacks pyridine nitrogen; reduced polarity vs. isonicotinates Specialty chemicals, polymer precursors
Ethyl 5-bromonicotinate C₈H₈BrNO₂ 5-Br, ethyl ester 230.06 No methoxy group; simpler substitution pattern Building block for heterocyclic chemistry
Ethyl 2-(benzylamino)-5-bromonicotinate C₁₅H₁₅BrN₂O₂ 5-Br, 2-benzylamino, ethyl ester 335.2 Amino group enhances nucleophilicity; benzyl group increases lipophilicity Targeted drug intermediates (e.g., kinase inhibitors)

Key Findings:

Substituent Effects :

  • The methoxy group at the 2-position deactivates the pyridine ring, directing electrophilic substitution to the 4-position. This contrasts with unsubstituted analogs like ethyl 5-bromonicotinate, which exhibit broader reactivity .
  • Bromine at the 5-position facilitates cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), critical for constructing biaryl motifs in drug candidates .

Ester Group Influence :

  • Ethyl esters generally exhibit slower hydrolysis rates compared to methyl esters, enhancing stability in biological systems. This makes the ethyl analog preferable in prodrug design .

Structural Analogues: Ethyl 5-bromo-2-methoxybenzoate lacks the pyridine nitrogen, reducing hydrogen-bonding capacity and polarity. This may limit its utility in metal-catalyzed reactions requiring coordination sites . Ethyl 2-(benzylamino)-5-bromonicotinate demonstrates how amino groups enhance reactivity in nucleophilic aromatic substitution, enabling diversification for targeted therapies .

Collision Cross-Section (CCS) Data :

  • While CCS data for this compound is unavailable, its methyl analog (m/z 245.97605, CCS 141.6 Ų for [M+H]+) suggests that the ethyl variant would exhibit higher CCS values due to increased molecular weight and surface area .

Biological Activity

Overview

Ethyl 5-bromo-2-methoxyisonicotinate is a pyridine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and antitumor applications. This article synthesizes research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

  • IUPAC Name : Ethyl 5-bromo-2-methylpyridine-3-carboxylate
  • Molecular Formula : C9H10BrNO2
  • Molecular Weight : 244.09 g/mol
  • CAS Number : 129477-21-0
  • Solubility : Slightly soluble in water

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various pathogens, revealing the following Minimum Inhibitory Concentrations (MIC):

PathogenMIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli6.25
Pseudomonas aeruginosa12.5
Candida albicans12.5

These results suggest that this compound is particularly effective against Gram-positive bacteria and certain fungi, making it a candidate for further development as an antimicrobial agent .

Antitumor Activity

In addition to its antimicrobial properties, this compound has shown promise in cancer research. A series of compounds derived from isonicotinic acid derivatives have been tested for their cytotoxic effects on various cancer cell lines. The results indicated:

  • Cell Lines Tested :
    • HeLa (cervical cancer)
    • MCF-7 (breast cancer)
    • A549 (lung cancer)

The compound demonstrated cytotoxicity with IC50 values ranging from 10 to 25 µM across different cell lines, indicating moderate to potent antitumor activity .

Case Studies

  • Antimicrobial Efficacy Study :
    A recent study focused on the synthesis of various pyridine derivatives, including this compound, and their antimicrobial efficacy against clinical isolates of bacteria and fungi. The study concluded that the presence of bromine and methoxy groups significantly enhanced the antibacterial properties compared to related compounds without these substituents .
  • Cytotoxicity in Cancer Cells :
    In vitro studies showed that this compound induced apoptosis in HeLa cells, characterized by morphological changes and DNA fragmentation. Flow cytometry analysis revealed an increase in the sub-G1 population, indicating cell death through apoptosis .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific cellular targets involved in microbial growth and cancer cell proliferation:

  • Antimicrobial Mechanism : Likely involves disruption of bacterial cell wall synthesis or function.
  • Antitumor Mechanism : May involve inhibition of key signaling pathways associated with cell cycle regulation and apoptosis.

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